Z-Gly-Gly-Ser-OH: Physicochemical Profiling and Application in Solid-Phase Peptide Synthesis
Z-Gly-Gly-Ser-OH: Physicochemical Profiling and Application in Solid-Phase Peptide Synthesis
As a critical building block in the synthesis of complex oligopeptides and therapeutic biomolecules, Z-Gly-Gly-Ser-OH (N-benzoxycarbonyl-glycyl-glycyl-L-serine) presents unique physicochemical challenges and opportunities. This technical guide provides an in-depth analysis of its physical properties, the thermodynamic causality behind its behavior, and a field-validated protocol for its integration into Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties & Thermodynamic Stability
Understanding the macroscopic properties of Z-Gly-Gly-Ser-OH requires analyzing its molecular architecture. The molecule consists of an N-terminal Benzyloxycarbonyl (Cbz or Z) protecting group, a flexible Glycyl-Glycyl spacer, and a C-terminal L-Serine residue with a free carboxylic acid and a reactive hydroxyl side chain[1].
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 98352-76-2 | [2] |
| Molecular Formula | C₁₅H₁₉N₃O₇ | [1] |
| Molecular Weight | 353.33 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Density | 1.388 g/cm³ (Predicted) | [3] |
| Boiling Point | 781.1 ± 60.0 °C (Predicted) | [4] |
The Causality of Its Physical State
Z-Gly-Gly-Ser-OH exists as a stable, white powder at room temperature[2]. This solid state is not merely a default phase; it is thermodynamically enforced by a dense network of intermolecular hydrogen bonds. The two internal amide bonds (Gly-Gly) act as potent hydrogen bond donors and acceptors, while the unprotected hydroxyl group of the Serine residue further stabilizes the crystalline lattice.
The predicted boiling point of 781.1 °C is a theoretical extrapolation[4]. In practice, peptides degrade long before reaching such temperatures. However, this exceptionally high predicted value reflects the massive energy required to break the intermolecular hydrogen-bonded lattice, directly explaining why non-polar solvents fail to solubilize this compound.
Structural Causality: The Role of the Z (Cbz) Group
The Benzyloxycarbonyl (Cbz or Z) group is a foundational Nα-protecting group in peptide chemistry[5]. Its strategic inclusion in Z-Gly-Gly-Ser-OH serves two mechanistic purposes:
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Nucleophilic Masking: By converting the N-terminal amine into a carbamate, the Cbz group eliminates the amine's nucleophilicity. This prevents catastrophic self-polymerization when the C-terminal carboxylic acid is activated for coupling[5].
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Orthogonal Cleavage: The Cbz group is highly orthogonal to standard protecting groups. It remains completely stable under the mildly basic conditions used to remove Fmoc groups, and the acidic conditions used to remove Boc groups[6]. Once the full peptide sequence is assembled, the Cbz group is cleanly and selectively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), releasing toluene and carbon dioxide to yield the free amine[6].
Experimental Protocol: Self-Validating Solubilization & Activation
To successfully couple Z-Gly-Gly-Ser-OH to a growing peptide chain on a solid support, the crystalline lattice must be disrupted, and the C-terminal carboxyl group must be activated without inducing racemization of the L-Serine alpha-carbon.
Because of the strong hydrogen-bonding network, highly polar, aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are strictly required. These solvents act as hydrogen-bond acceptors, breaking the inter-chain forces without reacting with the free C-terminal carboxylic acid.
Step-by-Step Methodology
Phase 1: Solvation & Disruption of Lattice
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Weigh 1.0 equivalent of Z-Gly-Gly-Ser-OH powder into a clean, dry glass vial.
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Add anhydrous DMF to achieve a peptide concentration of 0.2 M. Causality: The solvent must be strictly anhydrous; trace water will hydrolyze the highly reactive activated ester formed in Phase 3.
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Vortex the suspension vigorously for 2 minutes, followed by mild sonication (30 seconds) until the solution is visually transparent.
Phase 2: Validation of Integrity (Self-Validating Step) 4. Extract a 5 µL aliquot and dilute in LC-MS grade acetonitrile/water. 5. Analyze via LC-MS to confirm the presence of the intact mass (m/z[M+H]⁺ ≈ 354.3) and a single sharp chromatographic peak (purity >98%)[1]. Causality: This step guarantees that no premature degradation or hydrolysis has occurred during storage, preventing the irreversible contamination of expensive solid-phase resin.
Phase 3: Carboxyl Activation & Racemization Control 6. To the validated solution, add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and stir for 1 minute. 7. Chill the solution to 4 °C to thermodynamically suppress side-reactions. 8. Add 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Causality: DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate[7]. However, this hyper-reactivity makes the adjacent chiral alpha-carbon of Serine susceptible to deprotonation and racemization. HOBt rapidly attacks the O-acylisourea to form an OBt-active ester. This ester is reactive enough to form an amide bond with the resin-bound amine, but stable enough to suppress the oxazolone formation pathway that causes racemization[7]. Furthermore, DIC is chosen over DCC because its byproduct, diisopropylurea (DIU), remains soluble in DMF, preventing the clogging of automated SPPS fluidics[7]. 9. Allow the mixture to pre-activate for 5–10 minutes before transferring it to the resin reaction vessel for coupling.
Application Workflow in SPPS
The logical progression from raw powder to a successfully coupled peptide chain relies on the strict adherence to the solvation and activation parameters described above. The workflow is visualized below:
Workflow: Solvation, validation, and racemization-free activation of Z-Gly-Gly-Ser-OH.
References
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(2S)-3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid - PubChem . National Center for Biotechnology Information (NIH). Available at:[Link]
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Z-Gly-Gly-Ser-OH Product Specifications . AF BioChem. Available at: [Link]
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Z-Gly-Gly-Ser-OH Physical Properties . VVChem. Available at: [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]
Sources
- 1. L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci) | C15H19N3O7 | CID 54020764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Z-Gly-Gly-Ser-OH,98352-76-2_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 3. 98352-76-2,L-Serine,N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]- (9CI) suppliers [vvchem.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
